BenchChemオンラインストアへようこそ!

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Regiochemistry GPR109b agonism Cefoselis synthesis

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS 1369315-63-8) is a heterocyclic amino acid derivative belonging to the 5-aminopyrazole-3-carboxylic acid class, with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol. The compound features a pyrazole core substituted with a free amino group at the 5-position, a carboxylic acid at the 3-position, and a hydroxyethyl moiety at the N1-position—a combination that yields three hydrogen bond donors and five hydrogen bond acceptors.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
Cat. No. B13071973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1C(=O)O)CCO)N
InChIInChI=1S/C6H9N3O3/c7-5-3-4(6(11)12)8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12)
InChIKeyUWUKGOYGZNOJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: A Regiospecific Pyrazole Building Block for Targeted Synthesis and GPCR Agonist Scaffolds


5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS 1369315-63-8) is a heterocyclic amino acid derivative belonging to the 5-aminopyrazole-3-carboxylic acid class, with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol . The compound features a pyrazole core substituted with a free amino group at the 5-position, a carboxylic acid at the 3-position, and a hydroxyethyl moiety at the N1-position—a combination that yields three hydrogen bond donors and five hydrogen bond acceptors . This scaffold is a recognized pharmacophore for G-protein coupled receptor GPR109b (HCA3) agonists, as established in the primary medicinal chemistry literature [1]. The 3-carboxylic acid regiochemistry distinguishes it from the more extensively utilized 4-carboxylic acid isomer (CAS 58046-50-7), which serves as an intermediate in cefoselis antibiotic side-chain synthesis via thermal decarboxylation [2][3].

Why 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


The differentiation of this compound arises from the convergence of three functional groups in a single, regiospecific arrangement: the 5-amino group, the N1-hydroxyethyl substituent, and critically, the carboxylic acid at the pyrazole 3-position rather than the 4-position. In the 5-aminopyrazole-3-carboxylic acid series, the 3-carboxylic acid is essential for GPR109b agonist activity—the corresponding 4-carboxylic acid regioisomer (CAS 58046-50-7) does not engage this GPCR target, and its established industrial role is instead as a precursor to cefoselis side chains via thermal decarboxylation, a transformation not accessible to the 3-carboxylic acid isomer [1]. Removing the N1-hydroxyethyl group (as in 5-amino-1H-pyrazole-3-carboxylic acid, CAS 124004-31-5) reduces both the number of hydrogen bond acceptors (from 5 to 3) and the calculated aqueous solubility, altering performance in polar reaction media . Replacing the free carboxylic acid with a methyl ester (CAS 2138074-02-7) changes the reactivity profile from acid-coupling to ester-hydrolysis chemistry. These regioisomeric and functional-group distinctions mean that generic substitution without explicit re-validation can lead to divergent synthetic outcomes, off-target biological profiles, or failed pharmacophore engagement [1].

Quantitative Differentiation Evidence for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic Acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Positioning (3-COOH vs. 4-COOH): Divergent Synthetic and Biological Pathways

The 3-carboxylic acid regioisomer (target compound) and the 4-carboxylic acid regioisomer (CAS 58046-50-7) share identical molecular formula (C6H9N3O3) and molecular weight (171.15 g/mol) but exhibit divergent chemical and biological behaviors. The 4-carboxylic acid isomer is a documented industrial precursor: it undergoes thermal decarboxylation to yield 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0), which is the C-3 side-chain of the fourth-generation cephalosporin antibiotic cefoselis sulfate [1]. The 3-carboxylic acid isomer cannot undergo this decarboxylation pathway and instead occupies a distinct chemical space. In the GPR109b agonist series, the 5-aminopyrazole-3-carboxylic acid core—but not the 4-carboxylic acid variant—is the established pharmacophore, with N,N-disubstituted derivatives achieving potent and selective agonism (little activity observed at the homologous GPR109a receptor) [2]. This regioisomeric differentiation is absolute: the two isomers are not synthetically interchangeable for either the cefoselis route or the GPR109b pharmacophore.

Regiochemistry GPR109b agonism Cefoselis synthesis Decarboxylation

Hydroxyethyl Substitution: Hydrogen Bond Acceptor Count and Solubility Advantage over Des-Hydroxyethyl Analog

The N1-hydroxyethyl group on the target compound increases the hydrogen bond acceptor (HBA) count to 5, compared with only 3 HBA for the des-hydroxyethyl analog 5-amino-1H-pyrazole-3-carboxylic acid (CAS 124004-31-5) . This structural difference is accompanied by an increase in topological polar surface area (TPSA)—the des-hydroxyethyl analog has a TPSA of 92.0 Ų , while the 4-carboxylic acid isomer of the target compound class (which shares the same functional group set and atom count) has a TPSA of 101 Ų . The hydroxyethyl moiety also adds one rotatable bond (3 vs. 1) and contributes to a lower computed XLogP3 (approximately -0.8 for the 4-COOH isomer bearing the same hydroxyethyl group , versus a consensus Log Po/w of -0.42 for the des-hydroxyethyl analog ). These differences translate into measurably altered solubility behavior: the des-hydroxyethyl analog has a reported aqueous solubility of 20.0 mg/mL (0.157 mol/L) , and the additional hydroxyl and increased HBA count of the target compound are expected to further enhance aqueous solubility, though direct experimental solubility data for the target compound remains vendor-reported as "highly soluble in water (>50 mg/mL at 25°C)" based on zwitterionic character .

Solubility Hydrogen bonding Polar surface area Drug-likeness

Free Carboxylic Acid vs. Methyl Ester: Differentiated Reactivity for Amide Bond Formation

The target compound bears a free carboxylic acid at the pyrazole 3-position, enabling direct amide coupling without a deprotection step. In contrast, the methyl ester analog methyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate (CAS 2138074-02-7) requires ester hydrolysis prior to amide bond formation, adding a synthetic step and potentially compromising yield . The free acid form is the direct input for HATU-, EDC-, or mixed-anhydride-mediated couplings to amines, whereas the ester is suitable for transesterification or Grignard additions. Supplier specifications for the target compound report a minimum purity of 95% , providing a defined starting point for coupling reactions. The 5-amino group remains available for orthogonal functionalization (e.g., reductive amination, diazotization, or acylation) without competing with the carboxylic acid in properly designed protocols.

Amide coupling Ester hydrolysis Synthetic versatility Building block

GPR109b Pharmacophore: 5-Aminopyrazole-3-carboxylic Acid as a Privileged Agonist Scaffold

The 5-aminopyrazole-3-carboxylic acid scaffold has been validated as a privileged pharmacophore for GPR109b (HCA3) agonism. Skinner et al. (2009) demonstrated that a series of 5-N,N-disubstituted-5-aminopyrazole-3-carboxylic acids act as highly potent and selective agonists of GPR109b, the low-affinity niacin receptor, with little activity observed at the highly homologous higher-affinity niacin receptor GPR109a [1]. The patent literature (EP1899304A1 / WO2006127595A1) further establishes this scaffold, referred to as RUP38 agonists, for the treatment of metabolic-related disorders including dyslipidemia, atherosclerosis, and type 2 diabetes [2]. While the specific N1-hydroxyethyl-substituted variant has not been individually profiled in published peer-reviewed SAR tables, the core pharmacophore—5-amino group, 3-carboxylic acid, and N1-substitution—is the defined structural template from which active GPR109b agonists are derived. The N1-hydroxyethyl group provides a synthetically tractable handle for further diversification (e.g., via the hydroxyl), while maintaining the essential 3-carboxylic acid for receptor engagement. By contrast, the 5-amino-1H-pyrazole-4-carboxylic acid scaffold does not appear in the GPR109b/GPR109a agonist literature, underscoring the specificity of the 3-carboxylic acid positioning [1][2].

GPR109b HCA3 receptor Niacin receptor Dyslipidemia GPCR agonism

Crystallographically Characterized Pyrazole Core: Structural Foundation for Rational Design

The pyrazole core of this compound class has been crystallographically characterized. The des-carboxy analog 5-amino-1-(2-hydroxyethyl)-1H-pyrazole (CAS 73616-27-0) was analyzed by single-crystal X-ray diffraction, revealing an essentially planar pyrazole ring system with molecules linked by O—H···N and N—H···O hydrogen bonds, a melting point of 379–381 K (106–108 °C), and crystallization in the monoclinic P21/n space group with a density of 1.363 Mg m⁻³ [1]. The target compound adds a 3-carboxylic acid group to this structure, introducing additional hydrogen bond donor and acceptor sites. The 4-carboxylic acid regioisomer has been computationally characterized with a boiling point of 461.1 °C at 760 mmHg and a density of 1.63 g/cm³ . These structural data provide a foundation for predicting solid-state behavior, formulation properties, and intermolecular interactions relevant to co-crystallization and salt formation studies.

X-ray crystallography Hydrogen bonding network Solid-state structure Molecular planarity

Application Scenarios Where 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic Acid Provides a Verifiable Advantage


GPR109b / HCA3 Agonist Lead Optimization and SAR Expansion

Medicinal chemistry programs targeting the GPR109b (HCA3) receptor for dyslipidemia, atherosclerosis, or metabolic syndrome indications can use this compound as a starting scaffold for N1-hydroxyethyl-containing agonist series. The 5-amino-3-carboxylic acid pharmacophore has literature-validated GPR109b agonism with selectivity over GPR109a [1][2], and the N1-hydroxyethyl group provides a hydroxyl handle for further diversification (e.g., esterification, etherification, or oxidation) without disrupting the essential 3-carboxylic acid. This is in contrast to the 4-carboxylic acid regioisomer, which lacks GPR109b pharmacophore validation [2].

Direct Amide Coupling in Peptidomimetic and Bioconjugate Synthesis

The free 3-carboxylic acid enables single-step amide bond formation with amines, amino acids, or biomolecules using standard coupling reagents (HATU, EDC/HOBt, etc.), eliminating the ester hydrolysis step required for the methyl ester analog . With a minimum purity specification of 95% and enhanced aqueous solubility conferred by the N1-hydroxyethyl group (HBA count of 5 vs. 3 for the des-hydroxyethyl analog) , this compound is suited for aqueous-phase bioconjugation protocols and solid-phase peptide synthesis where free carboxylic acid building blocks are preferred.

Regiospecific Heterocycle Synthesis via 5-Amino-3-carboxy Pyrazole Cyclization

The contiguous 5-amino and 3-carboxylic acid groups on the pyrazole ring enable regiospecific cyclocondensation reactions to form fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines) . The 3-carboxylic acid directs cyclization to the 5-amino group, whereas the 4-carboxylic acid regioisomer would afford different ring-fusion topologies. The N1-hydroxyethyl substituent further modulates the electronic properties of the pyrazole ring and can participate in intramolecular hydrogen bonding to influence cyclization regioselectivity.

Physicochemical Property Optimization in Early-Stage Drug Discovery

For hit-to-lead programs requiring enhanced aqueous solubility and reduced lipophilicity, this compound offers a calculated XLogP3 of approximately -0.8 (inferred from the 4-COOH isomer) and an increased TPSA of ~101 Ų compared with the des-hydroxyethyl analog's TPSA of 92.0 Ų . The three hydrogen bond donors and five hydrogen bond acceptors provide ample opportunities for target engagement while maintaining favorable drug-like physicochemical properties. The planar pyrazole core, confirmed by X-ray crystallography of the des-carboxy analog [3], provides a rigid scaffold for structure-based drug design.

Quote Request

Request a Quote for 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.